molecular formula C21H18ClN3O5S B11554670 N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide

N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide

Cat. No.: B11554670
M. Wt: 459.9 g/mol
InChI Key: OQVIZGXQGJMHHO-YDZHTSKRSA-N
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Description

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methoxyphenyl group, and a nitrobenzene sulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 4-methyl-3-nitrobenzenesulfonohydrazide with 4-[(2-chlorophenyl)methoxy]benzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes, while its anticancer properties may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological effects, making it a valuable compound in scientific research .

Properties

Molecular Formula

C21H18ClN3O5S

Molecular Weight

459.9 g/mol

IUPAC Name

N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-4-methyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C21H18ClN3O5S/c1-15-6-11-19(12-21(15)25(26)27)31(28,29)24-23-13-16-7-9-18(10-8-16)30-14-17-4-2-3-5-20(17)22/h2-13,24H,14H2,1H3/b23-13+

InChI Key

OQVIZGXQGJMHHO-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)[N+](=O)[O-]

Origin of Product

United States

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